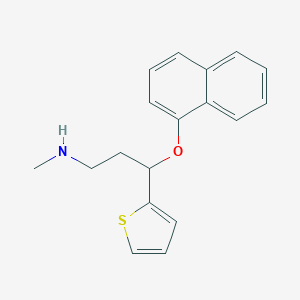

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine

描述

Duloxetine is a member of thiophenes. It has a role as an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor.

生物活性

N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine, commonly known as Duloxetine , is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and certain types of chronic pain. This compound exhibits a range of biological activities that contribute to its therapeutic effects.

Duloxetine primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action enhances the concentration of these neurotransmitters in the synaptic cleft, thereby improving mood and alleviating pain. The chemical structure of Duloxetine allows it to effectively cross the blood-brain barrier, which is crucial for its antidepressant and analgesic properties .

Pharmacokinetics

The pharmacokinetics of Duloxetine reveal important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Duloxetine is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours.

- Distribution : It has a large volume of distribution (approximately 1620 L), indicating extensive tissue binding.

- Metabolism : The compound is extensively metabolized in the liver primarily by cytochrome P450 enzymes (CYP1A2 and CYP2D6), producing several metabolites, some of which may also exhibit pharmacological activity.

- Excretion : Duloxetine is eliminated predominantly through urine, with a half-life ranging from 9 to 12 hours, allowing for once-daily dosing in most cases .

Antidepressant Effects

Numerous clinical trials have established Duloxetine's efficacy in treating MDD. A notable study demonstrated that patients receiving Duloxetine showed significant improvement in depressive symptoms compared to those on placebo. The Hamilton Depression Rating Scale (HDRS) scores indicated a reduction in symptoms, with many patients achieving remission .

Anxiety Disorders

Duloxetine is also effective in managing GAD. Clinical studies reported that patients treated with Duloxetine experienced reduced anxiety levels and improved overall functioning. The drug's ability to enhance norepinephrine levels is particularly beneficial for anxiety management .

Pain Management

Duloxetine has been approved for the treatment of chronic pain conditions such as diabetic peripheral neuropathic pain and fibromyalgia. Research indicates that it reduces pain severity and improves physical function. A randomized controlled trial showed that patients with diabetic neuropathy who received Duloxetine experienced significant pain relief compared to those receiving a placebo .

Case Studies

- Major Depressive Disorder : A double-blind study involving 600 participants assessed the efficacy of Duloxetine versus placebo over 12 weeks. Results indicated a significant reduction in HDRS scores for those on Duloxetine, with an effect size suggesting moderate to large clinical significance.

- Generalized Anxiety Disorder : In a separate trial focusing on GAD, participants reported substantial improvements in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7). The study concluded that Duloxetine was superior to placebo in reducing anxiety symptoms over an 8-week period.

- Chronic Pain : A meta-analysis of trials involving fibromyalgia patients found that Duloxetine significantly decreased pain intensity and improved quality of life measures compared to control groups .

Safety and Side Effects

While Duloxetine is generally well-tolerated, it can cause side effects such as nausea, dry mouth, fatigue, dizziness, and constipation. Serious adverse effects include increased blood pressure and risk of serotonin syndrome when combined with other serotonergic agents .

科学研究应用

Pharmaceutical Applications

Duloxetine is primarily indicated for:

- Major Depressive Disorder : Proven effectiveness in alleviating symptoms of depression.

- Generalized Anxiety Disorder : Helps manage anxiety symptoms.

- Chronic Pain Management : Effective for conditions such as fibromyalgia and neuropathic pain due to its dual action on serotonin and norepinephrine.

Case Studies and Clinical Trials

Several clinical trials have demonstrated the efficacy of Duloxetine in various therapeutic contexts:

- Study on Major Depressive Disorder : A double-blind, placebo-controlled trial involving over 500 participants showed significant improvement in depression scores when treated with Duloxetine compared to placebo.

- Chronic Pain Management : Research published in Pain Medicine highlighted that Duloxetine effectively reduced pain severity and improved quality of life in patients with diabetic neuropathy .

Future Research Directions

Ongoing research is exploring additional therapeutic uses for Duloxetine beyond depression and anxiety, including:

- Post-Traumatic Stress Disorder (PTSD) : Investigating its potential benefits in managing PTSD symptoms.

- Pediatric Applications : Assessing safety and efficacy in younger populations.

属性

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861238 | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-13-1 | |

| Record name | (±)-Duloxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。